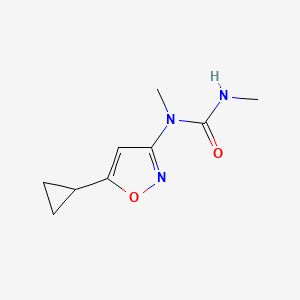
N-(5-Cyclopropyl-1,2-oxazol-3-yl)-N,N'-dimethylurea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5-Cyclopropyl-1,2-oxazol-3-yl)-N,N’-dimethylurea is a chemical compound with a molecular formula of C9H13N3O2 It is characterized by the presence of a cyclopropyl group attached to an oxazole ring, which is further connected to a dimethylurea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-Cyclopropyl-1,2-oxazol-3-yl)-N,N’-dimethylurea typically involves the reaction of 5-cyclopropyl-1,2-oxazole-3-carboxylic acid with dimethylamine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC). The reaction is carried out under anhydrous conditions and at a controlled temperature to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of N-(5-Cyclopropyl-1,2-oxazol-3-yl)-N,N’-dimethylurea may involve large-scale synthesis using automated reactors and continuous flow systems. The process would be optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reagent concentrations.
Chemical Reactions Analysis
Types of Reactions
N-(5-Cyclopropyl-1,2-oxazol-3-yl)-N,N’-dimethylurea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylurea moiety can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding oxazole derivatives.
Reduction: Formation of reduced urea derivatives.
Substitution: Formation of substituted urea compounds.
Scientific Research Applications
N-(5-Cyclopropyl-1,2-oxazol-3-yl)-N,N’-dimethylurea has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(5-Cyclopropyl-1,2-oxazol-3-yl)-N,N’-dimethylurea involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(5-Cyclopropyl-1,2-oxazol-3-yl)-N’-methylurea
- N-(5-Cyclopropyl-1,2-oxazol-3-yl)methylamine
- N-(5-Cyclopropyl-1,2-oxazol-3-yl)methylcyclopropanamine
Uniqueness
N-(5-Cyclopropyl-1,2-oxazol-3-yl)-N,N’-dimethylurea is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its cyclopropyl and oxazole moieties contribute to its stability and reactivity, making it a valuable compound for various research applications.
Properties
CAS No. |
55807-93-7 |
|---|---|
Molecular Formula |
C9H13N3O2 |
Molecular Weight |
195.22 g/mol |
IUPAC Name |
1-(5-cyclopropyl-1,2-oxazol-3-yl)-1,3-dimethylurea |
InChI |
InChI=1S/C9H13N3O2/c1-10-9(13)12(2)8-5-7(14-11-8)6-3-4-6/h5-6H,3-4H2,1-2H3,(H,10,13) |
InChI Key |
RJIPHNYXVKAWJB-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)N(C)C1=NOC(=C1)C2CC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















